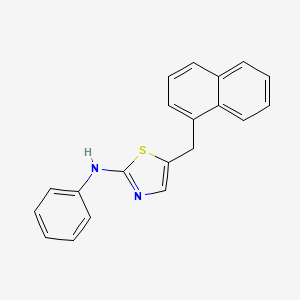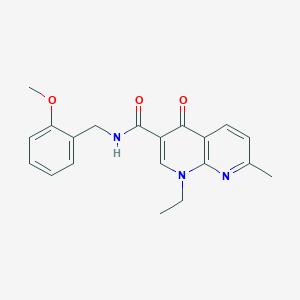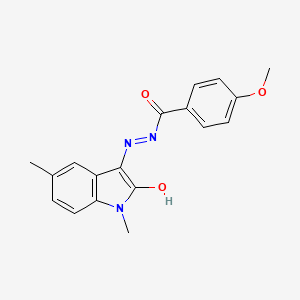
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methoxybenzohydrazide, also known as DMIMB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMIMB belongs to the class of indole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methoxybenzohydrazide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the growth and survival of cancer cells, viruses, and bacteria. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is overexpressed in many cancer cells. This compound has also been found to inhibit the activity of protease enzymes involved in the replication of viruses such as HIV and HCV.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to inhibit the replication of viruses and bacteria. In addition, this compound has been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methoxybenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has good stability under normal laboratory conditions. This compound has also been shown to have low toxicity in various in vitro and in vivo studies. However, this compound has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to use in certain assays. In addition, this compound has not yet been extensively studied in animal models, which limits its potential for clinical applications.
Orientations Futures
Despite the promising results obtained so far, there is still much to be explored in the field of N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methoxybenzohydrazide research. Some future directions for this compound research include:
1. Further investigation of the mechanism of action of this compound, particularly in relation to its anticancer, antiviral, and antibacterial activities.
2. Exploration of the potential of this compound as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections.
3. Development of new synthetic routes for this compound that can improve its yield and purity.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models to assess its potential for clinical applications.
5. Exploration of the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
This compound is a synthetic compound with potential therapeutic applications in the fields of oncology, virology, and microbiology. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its full potential as a therapeutic agent and to develop new drugs based on its structure.
Méthodes De Synthèse
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methoxybenzohydrazide can be synthesized by the condensation reaction between 1,5-dimethyl-2-oxoindoline and 4-methoxybenzohydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields this compound in good purity and yield. The chemical structure of this compound has been confirmed by various spectroscopic techniques such as NMR, IR, and MS.
Applications De Recherche Scientifique
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methoxybenzohydrazide has been extensively studied for its potential therapeutic applications. It has shown promising results in various in vitro and in vivo studies as an anticancer, antiviral, and antibacterial agent. This compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses such as HIV and HCV. This compound has exhibited antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-4-9-15-14(10-11)16(18(23)21(15)2)19-20-17(22)12-5-7-13(24-3)8-6-12/h4-10,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXOWWYCZXRLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)C3=CC=C(C=C3)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

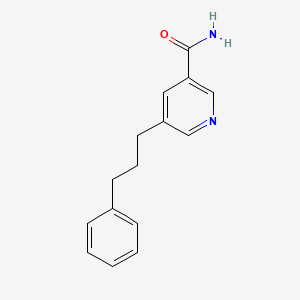
![9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-isopropoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5600657.png)
![N~1~-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide](/img/structure/B5600664.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-iodobenzohydrazide](/img/structure/B5600665.png)
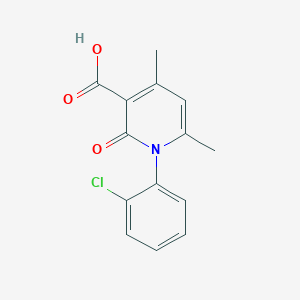

![2-amino-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5600690.png)
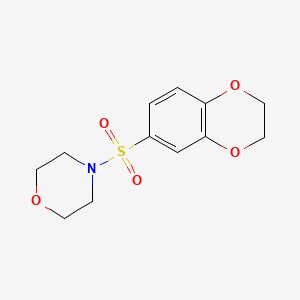

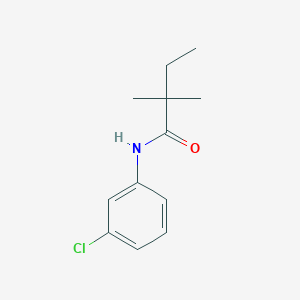
![N-[(5-methyl-2-pyrazinyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600709.png)
